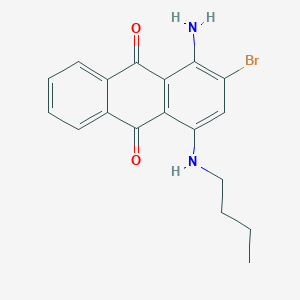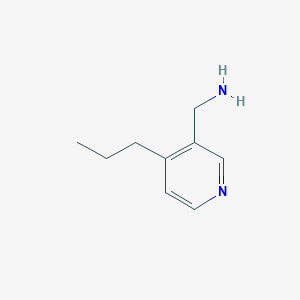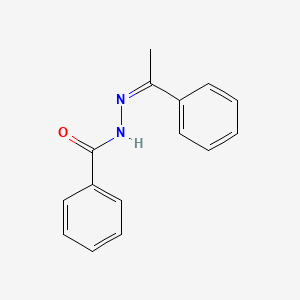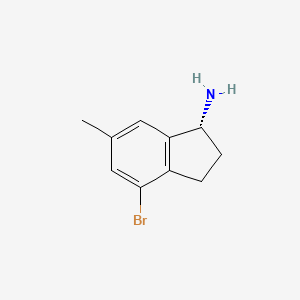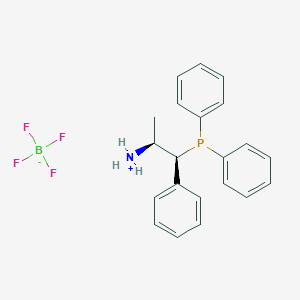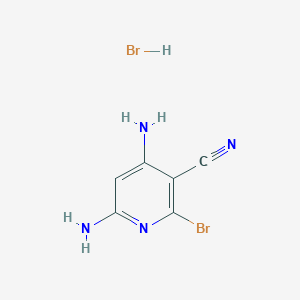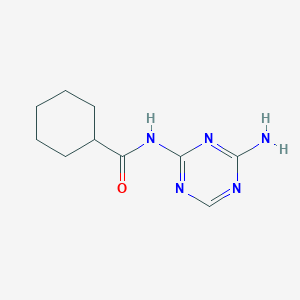
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-amino-1,3,5-triazine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced forms with altered oxidation states.
- Substituted derivatives with new functional groups attached to the triazine ring .
Scientific Research Applications
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biological Research: It is used as a molecular probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2-Amino-1,3,5-triazine: A basic triazine derivative with similar structural features but different functional groups.
4,6-Dichloro-1,3,5-triazine: A triazine derivative with chlorine substituents, known for its use in the synthesis of reactive dyes.
N-(4,6-Dimethyl-1,3,5-triazin-2-yl)cyclohexanecarboxamide: A structurally related compound with methyl groups on the triazine ring.
Uniqueness: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is unique due to the presence of both the amino group on the triazine ring and the cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
137782-90-2 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(4-amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H15N5O/c11-9-12-6-13-10(15-9)14-8(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15,16) |
InChI Key |
RMBIQLGBGGPYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



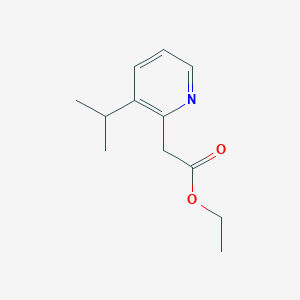

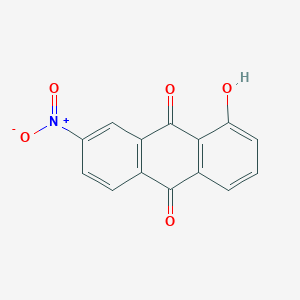

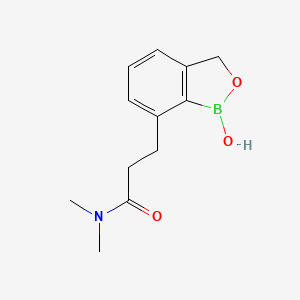
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
